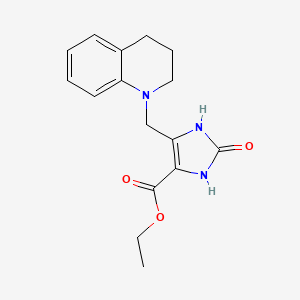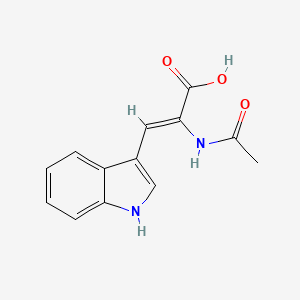![molecular formula C20H14N4O3S2 B10867690 3-[({[5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10867690.png)
3-[({[5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a quinoline moiety, a thiadiazole ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline and thiadiazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the benzoic acid or thiadiazole rings.
Scientific Research Applications
3-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The quinoline and thiadiazole moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline moiety, such as quinine and chloroquine, are known for their antimalarial and antimicrobial properties.
Thiadiazole Derivatives: Compounds containing a thiadiazole ring, such as acetazolamide and sulfamethoxazole, are used as diuretics and antibiotics.
Uniqueness
3-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is unique due to its combination of quinoline, thiadiazole, and benzoic acid moieties This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Properties
Molecular Formula |
C20H14N4O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H14N4O3S2/c25-17(21-14-6-3-5-13(10-14)19(26)27)11-28-20-24-23-18(29-20)16-9-8-12-4-1-2-7-15(12)22-16/h1-10H,11H2,(H,21,25)(H,26,27) |
InChI Key |
CCNNOOUQTAQGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)SCC(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867611.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10867619.png)
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867631.png)
![5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B10867637.png)
![2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867641.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)


![N'-{[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10867665.png)


![1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10867688.png)
